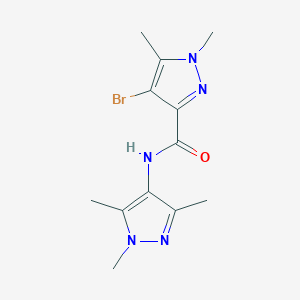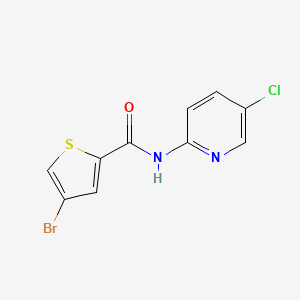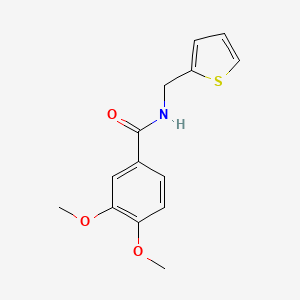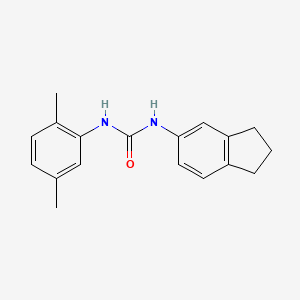![molecular formula C15H15F2NO3S B10967069 2,5-difluoro-N-[1-(4-methoxyphenyl)ethyl]benzenesulfonamide](/img/structure/B10967069.png)
2,5-difluoro-N-[1-(4-methoxyphenyl)ethyl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-difluoro-N-[1-(4-methoxyphenyl)ethyl]benzenesulfonamide is an organic compound characterized by the presence of fluorine atoms, a methoxy group, and a sulfonamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-difluoro-N-[1-(4-methoxyphenyl)ethyl]benzenesulfonamide typically involves multiple steps:
Starting Materials: The synthesis begins with 2,5-difluorobenzenesulfonyl chloride and 1-(4-methoxyphenyl)ethylamine.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Catalysts and Reagents: A base such as triethylamine or pyridine is often used to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 2,5-difluorobenzenesulfonyl chloride is added dropwise to a solution of 1-(4-methoxyphenyl)ethylamine and the base, maintaining a low temperature to control the reaction rate. The mixture is then stirred at room temperature for several hours.
Industrial Production Methods
For industrial-scale production, the process may be optimized for higher yields and purity. This could involve:
Continuous Flow Reactors: To ensure consistent reaction conditions and scalability.
Purification Techniques: Such as recrystallization or chromatography to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
2,5-difluoro-N-[1-(4-methoxyphenyl)ethyl]benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, affecting the sulfonamide group or the aromatic ring.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Products with different substituents replacing the fluorine atoms.
Oxidation: Products with oxidized sulfonamide or aromatic ring.
Reduction: Products with reduced sulfonamide or aromatic ring.
Scientific Research Applications
2,5-difluoro-N-[1-(4-methoxyphenyl)ethyl]benzenesulfonamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Studies: Used in research to understand its interactions with biological molecules and its effects on cellular processes.
Materials Science: Investigated for its properties in the development of new materials, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2,5-difluoro-N-[1-(4-methoxyphenyl)ethyl]benzenesulfonamide exerts its effects depends on its application:
Pharmaceuticals: It may act by inhibiting specific enzymes or binding to receptors, altering cellular signaling pathways.
Biological Interactions: It can interact with proteins or nucleic acids, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
- 2,5-difluoro-N-(4-methoxyphenyl)benzenesulfonamide
- 2,5-difluoro-N-(4-methylphenyl)benzenesulfonamide
- 2,5-difluoro-N-(4-chlorophenyl)benzenesulfonamide
Uniqueness
2,5-difluoro-N-[1-(4-methoxyphenyl)ethyl]benzenesulfonamide is unique due to the presence of both fluorine atoms and a methoxy group, which can influence its reactivity and interactions with other molecules. This combination of functional groups can enhance its potential in various applications compared to similar compounds.
Properties
Molecular Formula |
C15H15F2NO3S |
|---|---|
Molecular Weight |
327.3 g/mol |
IUPAC Name |
2,5-difluoro-N-[1-(4-methoxyphenyl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C15H15F2NO3S/c1-10(11-3-6-13(21-2)7-4-11)18-22(19,20)15-9-12(16)5-8-14(15)17/h3-10,18H,1-2H3 |
InChI Key |
OALWUSIXCLJJJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NS(=O)(=O)C2=C(C=CC(=C2)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-{[4-(Difluoromethoxy)-3-ethoxyphenyl]carbonyl}piperidine-4-carboxamide](/img/structure/B10966989.png)
![1-(3-Chlorophenyl)-3-[4-(morpholin-4-ylmethyl)phenyl]urea](/img/structure/B10966997.png)


![4-{(Z)-[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}-2,6-dimethoxyphenyl acetate](/img/structure/B10967029.png)

methanone](/img/structure/B10967035.png)
![5-(2-Furyl)-N-[2-methyl-4-oxo-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-D]pyrimidin-3(4H)-YL]-7-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine-3-carboxamide](/img/structure/B10967041.png)
![N-[4-(morpholin-4-ylcarbonyl)phenyl]biphenyl-4-carboxamide](/img/structure/B10967044.png)
![N-methyl-N-[4-({[4-(propan-2-yl)phenyl]sulfonyl}amino)phenyl]acetamide](/img/structure/B10967047.png)

![N-[4-(acetylamino)phenyl]-2-(3-ethoxyphenyl)quinoline-4-carboxamide](/img/structure/B10967051.png)
![N-[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]-2-(5-phenyl-2H-tetrazol-2-yl)acetamide](/img/structure/B10967052.png)
![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-3-cyclopentylpropanamide](/img/structure/B10967060.png)
